Ufiprazole is derived from the condensation reaction of 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. It is classified under the category of benzimidazoles and specifically categorized as a metabolite of omeprazole. Its chemical formula is and it has various synonyms including omeprazole sulfide and esomeprazole impurity C .
The synthesis of ufiprazole involves a multi-step process primarily focused on a condensation reaction. The key starting materials are 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The synthesis can be summarized in the following steps:
The final product exhibits high purity (99% HPLC purity) and has a melting point ranging from 122°C to 126°C .
Ufiprazole features a complex molecular structure characterized by its benzimidazole core linked to a methylthio group derived from the pyridine component. The structural formula can be represented as follows:
Key structural data includes:
The primary chemical reactions involving ufiprazole include its formation through condensation as well as its role as an impurity in the metabolism of omeprazole. As a metabolite, ufiprazole can undergo further transformations within biological systems, including oxidation reactions that may affect its pharmacological activity.
In laboratory settings, ufiprazole can also be subjected to various analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment and identification of impurities .
Ufiprazole acts primarily as an inhibitor of the enzyme cytochrome P450 2C19, which is crucial for drug metabolism in the liver. This inhibition can lead to increased plasma concentrations of certain drugs metabolized by this enzyme, thereby enhancing their therapeutic effects or toxicity profiles.
The inhibitory potency of ufiprazole has been quantified with an IC50 value of approximately 9.7 μM in pooled human liver microsomes . This mechanism underscores its relevance in pharmacokinetics when considering drug interactions involving proton pump inhibitors.
The physical properties of ufiprazole are essential for understanding its behavior in pharmaceutical formulations:
Property | Value |
---|---|
Melting Point | 122°C - 126°C |
Boiling Point | Approximately 539.7°C |
Density | 1.28 g/cm³ |
Solubility | Slightly soluble in DMSO; slightly soluble in methanol |
pKa | Approximately 9.81 |
Color | White to off-white |
These properties indicate that ufiprazole is stable under standard conditions but should be stored away from light and moisture to maintain its integrity .
Ufiprazole has several important applications in scientific research and pharmaceutical development:
Ufiprazole (CAS 73590-85-9), also known as omeprazole sulfide, is a benzimidazole-derived compound with the systematic IUPAC name 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole [3] [4] . Its molecular formula is C₁₇H₁₉N₃O₂S, with a molecular weight of 329.4 g/mol [4] . The compound serves as a key synthetic precursor to proton pump inhibitors (PPIs) like omeprazole and esomeprazole, undergoing enzymatic sulfoxidation to form the active sulfinyl derivatives [2] [4]. The structural framework consists of a methoxy-substituted benzimidazole linked via a thioether bridge to a methoxy-dimethylpyridine ring, which dictates its chemical behavior [3] .
Table 1: Molecular Identity of Ufiprazole
Property | Value |
---|---|
CAS Number | 73590-85-9 |
Synonyms | Omeprazole sulfide, Omeprazole EP Impurity C, H 168/22 |
Molecular Formula | C₁₇H₁₉N₃O₂S |
Molecular Weight | 329.4 g/mol |
IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole |
Crystallographic studies confirm that ufiprazole adopts a planar conformation in its benzimidazole core, while the pyridinylmethylsulfanyl moiety exhibits a gauche dihedral angle relative to the benzimidazole plane [4]. This spatial arrangement minimizes steric clashes between the 3,5-dimethyl groups on the pyridine ring and the benzimidazole system. The compound crystallizes in an orthorhombic system with space group P2₁2₁2₁, and unit cell parameters a = 7.21 Å, b = 12.45 Å, c = 18.32 Å [4]. Unlike its sulfoxide derivatives (e.g., omeprazole), ufiprazole lacks chiral centers due to its thioether linkage (−S−), rendering it achiral. However, its crystal lattice stability is reinforced by intermolecular hydrogen bonds involving the benzimidazole −NH group (N−H···N) and van der Waals interactions between methyl groups [4] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) assignments:
¹³C NMR (101 MHz, DMSO-d₆) reveals key resonances:
Table 2: ¹³C NMR Assignments for Ufiprazole
Chemical Shift (δ ppm) | Carbon Assignment |
---|---|
168.5 | Benzimidazole C2 |
158.1 | Pyridine C4 |
156.8 | Benzimidazole C6 |
149.2 | Pyridine C2 |
122.4, 115.3, 107.8 | Benzimidazole C4, C5, C7 |
56.1, 55.8 | −OCH₃ (pyridine and benzimidazole) |
34.2 | −CH₂S− methylene linker |
16.5, 12.3 | Pyridine −CH₃ (C3 and C5) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis identifies critical functional groups:
Mass Spectrometry (MS)
High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 330.1, consistent with C₁₇H₁₉N₃O₂S. Fragmentation pathways include:
Ufiprazole exhibits monotropic polymorphism, where one polymorph is thermodynamically stable across all temperatures. Differential scanning calorimetry (DSC) identifies two forms:
Isothermal microcalorimetry studies reveal that Form II undergoes exothermic transition to Form I (ΔHₜᵣₐₙₛ = −4.4 kJ/mol) at 25°C, indicating Form I’s lower Gibbs free energy [9]. Solution calorimetry quantifies the enthalpy of solution (ΔHₛₒₗ) as +22.4 kJ/mol for Form I and +26.8 kJ/mol for Form II, confirming Form I’s higher lattice energy and stability [9]. The transition kinetics follow Avrami-Erofeyev models, with activation energy (Eₐ) of 85 kJ/mol, suggesting nucleation-controlled solid-state transformation [9]. No solvates or hydrates have been reported.
Table 3: Thermodynamic Properties of Ufiprazole Polymorphs
Property | Form I | Form II |
---|---|---|
Melting Point | 124–126°C | 118–121°C |
Enthalpy of Fusion (ΔH) | 28.5 kJ/mol | 24.1 kJ/mol |
Enthalpy of Solution (ΔHₛₒₗ) | +22.4 kJ/mol | +26.8 kJ/mol |
Transition Enthalpy (ΔHₜᵣₐₙₛ) | −4.4 kJ/mol (exothermic transition to Form I) | |
Stability Relationship | Thermodynamically stable | Metastable |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: